molecular formula C17H13Cl2N3O2S B2764757 2,6-Dichloro-N-[4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-YL]pyridine-3-carboxamide CAS No. 1825519-36-5

2,6-Dichloro-N-[4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-YL]pyridine-3-carboxamide

Cat. No. B2764757
CAS RN: 1825519-36-5
M. Wt: 394.27
InChI Key: DVPZPGZMAYTLFJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a thiazole ring, and an amide group . These groups are common in many pharmaceuticals and biologically active compounds.

Scientific Research Applications

Anti-inflammatory and Analgesic Agents

Novel heterocyclic compounds derived from visnaginone and khellinone, such as benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines, have been synthesized and shown to exhibit significant anti-inflammatory and analgesic activities. These compounds act as cyclooxygenase-1/2 (COX-1/2) inhibitors, with some demonstrating higher inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity comparable to sodium diclofenac, a standard drug (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Synthesis of new pyridine derivatives has led to compounds with variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These compounds are based on 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, highlighting the potential of heterocyclic compounds in addressing microbial resistance (Patel, Agravat, & Shaikh, 2011).

Antiulcer Agents

Research into imidazo[1,2-a]pyridines substituted at the 3-position has produced compounds with potential as antisecretory and cytoprotective antiulcer agents. Although not all synthesized compounds showed significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and hydrochloric acid-induced ulcer models, comparable to established antiulcer drugs (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Anticancer and Antioxidant Activity

The synthesis of novel heterocyclic aryl monoazo organic compounds, including thiazole derivatives containing selenium, has been explored for their efficiency in dyeing polyester fabrics. These compounds exhibit high in vitro screening for their antioxidant activity, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi, suggesting their potential application in the development of sterile and/or biological active fabrics for various life applications (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Corrosion Inhibition

Thiazole-based pyridine derivatives have been synthesized and characterized for their corrosion inhibition performance on mild steel in hydrochloric acid, showing good inhibition efficiency. These studies indicate the potential use of similar heterocyclic compounds in protecting metals from corrosion, contributing to materials science and engineering (Chaitra, Shetty Mohana, & Tandon, 2016).

properties

IUPAC Name

2,6-dichloro-N-[4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2S/c1-9-3-5-13(24-2)11(7-9)12-8-25-17(20-12)22-16(23)10-4-6-14(18)21-15(10)19/h3-8H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPZPGZMAYTLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)C3=C(N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-N-[4-(2-methoxy-5-methylphenyl)-1,3-thiazol-2-YL]pyridine-3-carboxamide

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